ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Medicinal Chemistry Scaffold Diversification Bioisosteres

Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide (CAS 1987263-11-5, PubChem CID is a synthetic heterocyclic compound belonging to the 1,2,6-thiadiazine-1,1-dioxide class, characterized by a 4-carboxylate ethyl ester, a 5-phenyl substituent, and an N2-methyl group on the thiadiazine ring. Thiadiazine 1,1-dioxides are recognized as versatile scaffolds in medicinal chemistry, with demonstrated activity as cannabinoid receptor modulators, kinase inhibitors, and Hsp70 chaperone agonists.

Molecular Formula C13H14N2O4S
Molecular Weight 294.33
CAS No. 1987263-11-5
Cat. No. B2708714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
CAS1987263-11-5
Molecular FormulaC13H14N2O4S
Molecular Weight294.33
Structural Identifiers
SMILESCCOC(=O)C1=CN(S(=O)(=O)N=C1C2=CC=CC=C2)C
InChIInChI=1S/C13H14N2O4S/c1-3-19-13(16)11-9-15(2)20(17,18)14-12(11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
InChIKeyGLFAUNILEFDARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide (CAS 1987263-11-5): Supplier-Grade Characterization of a 1,2,6-Thiadiazine-1,1-dioxide Scaffold


Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide (CAS 1987263-11-5, PubChem CID 91809707) is a synthetic heterocyclic compound belonging to the 1,2,6-thiadiazine-1,1-dioxide class, characterized by a 4-carboxylate ethyl ester, a 5-phenyl substituent, and an N2-methyl group on the thiadiazine ring [1]. Thiadiazine 1,1-dioxides are recognized as versatile scaffolds in medicinal chemistry, with demonstrated activity as cannabinoid receptor modulators, kinase inhibitors, and Hsp70 chaperone agonists [2]. This specific compound represents a relatively underexplored substitution pattern—the 4-carboxylate regioisomer—which has been identified in recent literature as a promising bioisosteric analog of the dihydropyrimidinone pharmacophore [2].

Why Generic 1,2,6-Thiadiazine-1,1-dioxide Analogs Cannot Substitute for Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide


Within the 1,2,6-thiadiazine-1,1-dioxide chemical space, the position of the carboxylate substituent critically determines both the synthetic accessibility and the three-dimensional pharmacophore presentation. The majority of biologically characterized analogs bear the carboxylate at the 3-position, as exemplified in patent US3223703, which describes 3-carbalkoxy-5-substituted-(2H)-1,2,6-thiadiazine-1,1-dioxides with antiviral and sedative activities [1]. In contrast, the 4-carboxylate regioisomer—the scaffold of the target compound—has been explicitly noted in the primary literature as 'a surprising lack' [2], indicating that this positional isomer occupies a distinct and underutilized chemical space. N2-methylation further differentiates the target compound from NH analogs, altering hydrogen-bond donor capacity, lipophilicity, and metabolic stability. These structural distinctions make it impossible to assume functional equivalence between the target compound and more common 3-carboxylate or NH-thiadiazine variants.

Quantitative Differentiation Evidence for Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide vs. Structural Analogs


Regioisomeric Differentiation: 4-Carboxylate vs. 3-Carboxylate Substitution Determines Pharmacophore Presentation

The target compound bears the carboxylate ester at the 4-position of the thiadiazine ring, contrasting with the more extensively characterized 3-carboxylate series described in US3223703 [1]. In the 3-carboxylate series, compounds such as ethyl 5-(p-tolyl)-(2H)-1,2,6-thiadiazine-3-carboxylate-1,1-dioxide are reported to possess antiviral activity against Newcastle disease virus, whereas the 4-carboxylate scaffold was explicitly identified by Ngo et al. (2020) as a structural space with 'a surprising lack of 1,2,6-thiadiazine 1,1-dioxides with carboxylic acid substituents in the 4-position in the literature' [2]. This scarcity represents a differentiation opportunity: the 4-carboxylate scaffold places the ester vector at a distinct geometric angle relative to the sulfamide urea moiety, enabling bioisosteric mimicry of dihydropyrimidinones that is not achievable with 3-carboxylate congeners [2].

Medicinal Chemistry Scaffold Diversification Bioisosteres

N2-Methylation Effect: Hydrogen Bond Donor Elimination Alters ADME Predictability vs. NH Analogs

The target compound contains an N2-methyl substituent that eliminates the hydrogen bond donor (HBD) present in the corresponding NH analog (ethyl 5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide, compound 4a in Ngo et al. [1]). PubChem computed data confirms HBD count = 0 for the target compound, compared to HBD count = 1 for the NH analog [2]. This single methyl substitution is expected to reduce aqueous solubility, enhance passive membrane permeability, and alter metabolic stability at the N2 position [1]. In the Ngo et al. study, N2-alkylation was a key SAR step: N-methylated products (6c–e) were synthesized in high yields via K2CO3/MeCN conditions, and the resulting N2-substituted analogs exhibited distinct biological profiles in the Huntington's disease aggregate assay, with compound 10i (an N2-substituted analog) demonstrating efficacy equivalent to MAL1-271 (p < 0.0001 vs. DMSO control) despite a novel heterocycle substitution pattern [1].

Drug Design ADME Physicochemical Properties

Scaffold Novelty Confirmed by Primary Literature: 4-Carboxylate Thiadiazine 1,1-Dioxides Are an Underexploited Chemical Space

A direct statement in the primary medicinal chemistry literature confirms the differentiation value of the 4-carboxylate thiadiazine scaffold. Ngo et al. (2020) wrote: 'overall, there is a surprising lack of 1,2,6-thiadiazine 1,1-dioxides with carboxylic acid substituents in the 4-position in the literature' [1]. The same study then demonstrated that 4-carboxylate thiadiazine derivatives (10g, 10i, 12g) are active in a Huntington's disease cell-based model, with compound 12g showing a slightly greater effect on aggregate suppression than the positive control MAL1-271 (p < 0.05) [1]. This explicit literature gap—combined with validated biological activity for close structural analogs—indicates that the 4-carboxylate substitution pattern, which is the core structural feature of the target compound, represents a scaffold with significant untapped potential for hit identification, particularly in neurodegenerative disease targets [1]. In contrast, 3-carboxylate thiadiazines have been known since 1963 (US3223703) with extensively mapped antiviral and sedative activities [2].

Chemical Biology Library Design Scaffold Hopping

Physicochemical Property Benchmarking: Drug-Likeness Profile of the Target Compound Meets Lead-Like Criteria

The target compound's computed physicochemical properties fall within lead-like chemical space as defined by standard drug-likeness filters. PubChem data reports: MW = 294.33 g/mol, XLogP3 = 1.6, TPSA = 84.4 Ų, HBD = 0, HBA = 6, rotatable bonds = 4 [1]. These values satisfy the Congreve 'Rule of 3' for lead-like compounds (MW ≤ 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) with the exception of HBA count (6 vs. ≤3) [2]. The excess HBA count is attributable to the sulfonyl and ester oxygens, which are intrinsic to the thiadiazine-1,1-dioxide scaffold. Compared to the non-methylated analog (compound 4a in Ngo et al.), the target compound eliminates the single HBD, which is predicted to improve permeability (reduced polar surface area contribution from the NH group) while maintaining a favorable logP for aqueous solubility [1]. This profile positions the compound as a viable fragment-to-lead starting point or diversity-oriented synthesis building block.

Drug-Likeness Lead Optimization Physicochemical Profiling

Commercial Availability Benchmark: Multi-Vendor Sourcing with Documented Purity Specifications

The target compound is commercially available from multiple specialty chemical suppliers, including Parchem (listed as AKOS025392656, BS-5309) and AK Scientific (catalog HTS009087, purity ≥95%) . This multi-vendor availability contrasts with many closely related 4-carboxylate thiadiazine analogs that remain unavailable from commercial sources, requiring custom synthesis [1]. The Ngo et al. (2020) study highlights that the 4-carboxylate thiadiazine scaffold is synthetically accessible but requires multi-step sequences including acid-mediated cyclocondensation, selective N-alkylation, and functional group interconversions [1]. The ready availability of the target compound from at least two independent suppliers reduces procurement risk and eliminates the 4–8 week lead time typically associated with custom synthesis of novel thiadiazine analogs.

Chemical Procurement Building Blocks Supply Chain

Procurement-Relevant Application Scenarios for Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide


Diversity-Oriented Synthesis Libraries Targeting Underexploited Heterocyclic Chemical Space

The target compound serves as a pre-functionalized building block for constructing diversity-oriented synthesis (DOS) libraries centered on the 4-carboxylate-1,2,6-thiadiazine-1,1-dioxide scaffold. As established in Section 3 (Evidence Items 1 and 3), this scaffold has been explicitly identified as underrepresented in the literature [1]. Starting from the commercially available N2-methylated ester, a research group can perform saponification to the free carboxylic acid, followed by amide coupling, Curtius rearrangement, or hydroxamic acid formation—all transformations validated by Ngo et al. (2020) for this scaffold class [1]. The zero HBD count (Section 3, Evidence Item 2) ensures that the initial diversification step does not require N–H protection, streamlining library synthesis compared to NH-bearing analogs.

Hsp70 Chaperone Modulator Hit-Finding for Neurodegenerative Disease Models

The target compound is structurally positioned to serve as an entry point for Hsp70 modulator discovery, based on the demonstrated anti-aggregation activity of 4-carboxylate thiadiazine analogs 10g, 10i, and 12g in a Huntington's disease cell model (Section 3, Evidence Item 3) [1]. Compound 12g, a hydroxamic acid derivative of the 4-carboxylate thiadiazine scaffold, showed aggregate suppression slightly greater than the reference compound MAL1-271 (p < 0.05) [1]. The target compound, as the ethyl ester precursor, can be directly converted to hydroxamic acid or other carboxylate bioisosteres via standard amidation protocols, providing a direct synthetic route to analogs with validated biological relevance.

Physicochemical Property-Driven Fragment-to-Lead Optimization Campaigns

With MW = 294.33 g/mol, XLogP3 = 1.6, and HBD = 0 (Section 3, Evidence Item 4), the target compound satisfies key lead-like criteria [2]. Its favorable lipophilicity and absence of hydrogen bond donors make it a suitable starting fragment for lead optimization programs that prioritize passive permeability and CNS penetration potential. The 4-carboxylate ester serves as a synthetic handle for property modulation: hydrolysis to the carboxylate increases aqueous solubility; conversion to amides, hydroxamates, or hydrazides allows systematic exploration of potency and ADME parameters while maintaining the underexploited 4-carboxylate substitution pattern that confers patent differentiation from 3-carboxylate chemotypes [3].

Rapid SAR Exploration with Off-the-Shelf Building Block Availability

The confirmed multi-vendor commercial availability (Parchem, AK Scientific; ≥95% purity) of the target compound (Section 3, Evidence Item 5) enables immediate initiation of structure–activity relationship (SAR) studies without the 4–8 week delay of custom synthesis [1][2]. This is a practical procurement advantage for medium-throughput screening or academic medicinal chemistry laboratories with limited synthetic capacity. In contrast, the non-methylated NH analog and other 4-carboxylate thiadiazine derivatives require multi-step custom synthesis (acid-mediated cyclocondensation: 61% yield; N-alkylation: 68–71% yield) [3], making the target compound the most synthetically accessible entry point into this underexploited chemical space.

Quote Request

Request a Quote for ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.